REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[C:4]([OH:8])(=[O:7])[CH:5]=[CH2:6].CCC>>[CH:4](=[O:7])[CH2:5][CH3:6].[C:4]([OH:8])(=[O:7])[CH2:5][CH3:6].[CH2:1]=[CH:2][CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this starting reaction gas mixture
|
Type
|
CUSTOM
|
Details
|
was actually true for the starting reaction gas mixture for the first stage of the partial oxidation)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[C:4]([OH:8])(=[O:7])[CH:5]=[CH2:6].CCC>>[CH:4](=[O:7])[CH2:5][CH3:6].[C:4]([OH:8])(=[O:7])[CH2:5][CH3:6].[CH2:1]=[CH:2][CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this starting reaction gas mixture
|
Type
|
CUSTOM
|
Details
|
was actually true for the starting reaction gas mixture for the first stage of the partial oxidation)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |